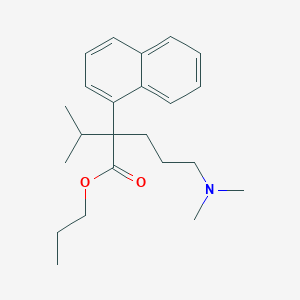
Iridium-191
Descripción general
Descripción
Iridium-191 is a stable isotope of the element iridium, which belongs to the platinum group metals. Iridium is known for its high density, corrosion resistance, and significant hardness. This compound constitutes approximately 37.3% of natural iridium . This isotope is utilized in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iridium-191 can be prepared through neutron capture processes. The preparation involves irradiating natural iridium, which contains both this compound and iridium-193, with neutrons. This process can be carried out in nuclear reactors where this compound is produced by neutron capture on iridium-190 .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-flux reactors. The iridium metal is placed in a neutron flux, where it captures neutrons to form this compound. The process requires precise control of neutron flux and irradiation time to optimize the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Iridium-191, like other iridium isotopes, can undergo various chemical reactions, including:
Reduction: Iridium compounds can be reduced to metallic iridium using reducing agents like hydrogen or carbon monoxide.
Substitution: Iridium can participate in substitution reactions, forming complexes with ligands such as chloride, bromide, and iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and nitric acid.
Reduction: Reducing agents like hydrogen gas, carbon monoxide, and hydrazine are frequently used.
Substitution: Halide salts and other ligands are used under controlled conditions to form iridium complexes.
Major Products:
Oxidation: Iridium oxides (Ir₂O₃, IrO₂)
Reduction: Metallic iridium
Substitution: Iridium halides (IrCl₃, IrBr₃, IrI₃)
Aplicaciones Científicas De Investigación
Iridium-191 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of iridium-191 primarily involves its ability to capture neutrons and form other isotopes, such as iridium-192. In biological systems, iridium compounds can interact with cellular components, leading to various biochemical effects. For instance, organoiridium complexes have shown potential in anticancer therapy by inducing oxidative stress and DNA damage in cancer cells .
Comparación Con Compuestos Similares
Iridium-193: Another stable isotope of iridium, constituting about 62.7% of natural iridium.
Platinum-195: A stable isotope of platinum, also used in various industrial and medical applications.
Osmium-192: A stable isotope of osmium, used in similar applications due to its high density and hardness.
Uniqueness of Iridium-191: this compound is unique due to its specific neutron capture properties, making it valuable in the production of iridium-192 for medical applications. Its stability and resistance to corrosion also make it suitable for high-temperature industrial applications .
Propiedades
IUPAC Name |
iridium-191 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZUEZYRPOHIO-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[191Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930534 | |
| Record name | (~191~Ir)Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.96059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13967-66-3 | |
| Record name | Iridium, isotope of mass 191 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~191~Ir)Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















